molecular formula C3H2BrNS2 B12986844 5-Bromothiazole-2(3H)-thione CAS No. 63329-71-5

5-Bromothiazole-2(3H)-thione

Cat. No.: B12986844
CAS No.: 63329-71-5
M. Wt: 196.1 g/mol
InChI Key: QWOUWEFHDPKPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothiazole-2(3H)-thione is a brominated derivative of the privileged thiazole-2(3H)-thione scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents . This compound serves as a versatile building block in organic synthesis and a potential pharmacophore in drug discovery research. Its core structure is investigated for its diverse biological activities, particularly in oncology and infectious disease studies. In anticancer research, analogs of thiazole-2(3H)-thione have been designed as combretastatin analogs that target the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics in cancer cells . These compounds can inhibit cell proliferation and induce apoptosis . Furthermore, related functionalized bromothiazole scaffolds have demonstrated potential as inhibitors of endocannabinoid hydrolases like monoacylglycerol lipase (MAGL), a target for neurological disorders . The thiazole-2(3H)-thione core also shows promise in antimicrobial applications, with some derivatives exhibiting moderate growth inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The incorporation of a bromine atom at the 5-position can influence the compound's electronic properties and lipophilicity, potentially enhancing its binding affinity and bioactivity . With a molecular formula of C₇H₄BrNS₂ and a molecular weight of 246.15 , this product is supplied with a purity of ≥98% and is intended for Research Use Only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3H-1,3-thiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS2/c4-2-1-5-3(6)7-2/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOUWEFHDPKPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=S)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693003
Record name 5-Bromo-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63329-71-5
Record name 5-Bromo-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 5 Bromothiazole 2 3h Thione

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the 5-Bromothiazole-2(3H)-thione core is characterized by the interplay between the electron-rich sulfur and nitrogen atoms and the electron-withdrawing thione and bromine substituents. This configuration dictates the regioselectivity of substitution reactions.

The carbon atom of a carbon-bromine bond is electrophilic, making organobromides effective substrates for nucleophilic substitution reactions. alchempharmtech.com In the context of the thiazole (B1198619) ring, the bromine atom at the C5 position is susceptible to displacement by strong nucleophiles. This reactivity is a key feature for the functionalization of the thiazole scaffold.

Research on analogous compounds, such as 2-amino-5-bromothiazoles, demonstrates that the C5-bromide can be readily displaced. These reactions typically proceed through a nucleophilic substitution pathway, enabling the introduction of various functional groups. For instance, the reaction of 2-amino-5-bromothiazole with nucleophiles like thiourea (B124793) or amines leads to the formation of 5-thio or 5-amino substituted thiazole derivatives. jocpr.com Similarly, reaction with sodium sulfide (B99878) (Na₂S) results in the formation of a bis(thiazolyl) sulfide, further highlighting the lability of the C5-bromine. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the C5-Bromo Position of 2-Aminothiazole (B372263) Derivatives

Starting Material Nucleophile Reagent/Conditions Product Reference
2-Amino-4-phenylthiazole Amine (e.g., morpholine) 1. Br₂/NaHCO₃/DMF2. Amine 5-Morpholino-2-amino-4-phenylthiazole jocpr.com
2-Amino-4-phenylthiazole Thiourea 1. Br₂/NaHCO₃/DMF2. Thiourea 5-Thiouronium-2-amino-4-phenylthiazole jocpr.com

Conversely, the introduction of bromine at the C5 position is achieved through electrophilic aromatic substitution. The bromination of various 2-thiazolylhydrazones and other functionally substituted 1,3-thiazoles has been shown to occur preferentially at the C5 position of the thiazole ring. researchgate.net

The thiazole-2(3H)-thione moiety exists in tautomeric equilibrium with its thiol form, 2-mercaptothiazole. thieme-connect.de The exocyclic sulfur atom of the thione tautomer is a soft nucleophile and is readily attacked by soft electrophiles, particularly in alkylation reactions.

The S-alkylation of the thioxo group in 3-substituted thiazole-2(3H)-thiones with reagents like methyl iodide proceeds efficiently to yield 2-(alkylsulfanyl)thiazolium salts. This reaction underscores the nucleophilic character of the thione sulfur, which serves as a primary site for derivatization. Research on 4-aryl-2(3H)-thiazolethiones further confirms that the molecule contains a reactive thiolactam and dithiolactone functionality, with alkylation being a key reaction. researchgate.net

Table 2: S-Alkylation of Thiazole-2(3H)-thione Derivatives

Starting Material Electrophile Conditions Product Reference
3-Substituted thiazole-2(3H)-thione Methyl Iodide Acetone, rt 2-(Methylsulfanyl)thiazolium iodide

Besides alkylation, the thione group can undergo oxidation to form disulfides and reduction to the corresponding thiol. growingscience.com

Beyond direct substitution at the bromine or sulfur centers, more complex functionalization patterns can be achieved through modern synthetic methods. One powerful technique is the "halogen dance" reaction, which involves the base-mediated migration of a halogen atom. mdpi.com

In a notable example, the lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole (B1382745) with lithium diisopropylamide (LDA) does not lead to simple deprotonation or bromine-lithium exchange at the expected positions. Instead, it triggers a halogen dance, resulting in the formation of a 2-lithio-4-bromothiazole intermediate. This transient species can be trapped with various electrophiles to furnish novel 4-bromo-2,5-disubstituted thiazoles, which are otherwise difficult to access. This strategy allows for the functionalization of a position (C2) that was initially unreactive, while simultaneously creating a new reactive handle (a bromine atom at C4). mdpi.com

Table 3: Functionalization of a Thiazole Ring via Halogen Dance Reaction

Starting Material Base Electrophile Product Yield (%) Reference
2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole LDA H₂O 4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole 96 mdpi.com
2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole LDA (i-Pr)₃SiCl 4-Bromo-5-(1,3-dioxolan-2-yl)-2-(triisopropylsilyl)-1,3-thiazole 74 mdpi.com
2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole LDA DMF 4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde 85 mdpi.com

Radical Reactions and Applications as Radical Precursors

While the ionic reactions of this compound are significant, its derivatives, particularly N-alkoxythiazole-2(3H)-thiones, are highly valued as precursors for generating oxygen-centered radicals under mild conditions.

The chemical reactivity of N-alkoxythiazole-2(3H)-thiones (TTORs) is governed by the thiohydroxamic acid functional group embedded within the heterocyclic system. Current time information in Bangalore, IN. The homolytic cleavage of the weak nitrogen-oxygen (N-O) bond in these precursors can be initiated by thermal or photochemical means, including microwave irradiation. Current time information in Bangalore, IN.researchgate.net This bond breaking is thermodynamically favorable as it allows the heterocyclic fragment to gain aromatic stabilization. researchgate.netCurrent time information in Bangalore, IN.

Microwave irradiation of N-(alkoxy)thiazole-2(3H)-thiones has been shown to be a particularly efficient method for generating alkoxyl radicals, often superior to conventional heating or UV/Vis photolysis, offering significantly shorter reaction times. researchgate.net The generation of these radicals has been confirmed by electron paramagnetic resonance (EPR) spectroscopy through the formation of spin adducts. growingscience.com

Table 4: Methods for Generating Alkoxyl Radicals from N-Alkoxythiazole-2(3H)-thiones

Precursor Type Method of Activation Key Features Reference
N-(Alkoxy)thiazole-2(3H)-thiones Microwave Irradiation (2.45 GHz) Rapid reaction times; efficient in low-absorbing solvents. researchgate.net
N-Alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones (CPTTORs) Photochemical or Thermal Excitation Good shelf-life; selectively liberates oxygen radicals. Current time information in Bangalore, IN.

N-alkoxythiazole-2(3H)-thiones are distinguished from other alkoxyl radical precursors by their ability to liberate these radicals within a propagating chain reaction. The mechanism involves the addition of a chain-propagating radical (such as a carbon-, tin-, or silicon-centered radical) to the thione sulfur atom. This addition induces the homolysis of the N-O bond, releasing the alkoxyl radical and regenerating a radical species that continues the chain. Current time information in Bangalore, IN.

Once generated, the highly reactive alkoxyl radicals can participate in a variety of predictable intramolecular and intermolecular reactions.

Intramolecular Reactions: These include 1,5-hydrogen atom transfer (remote functionalization), β-fragmentation (leading to carbonyl compounds), and intramolecular additions to double bonds (e.g., stereoselective cyclization to form substituted tetrahydrofurans). researchgate.net

Intermolecular Reactions: The carbon-centered radicals formed after an intramolecular rearrangement can be trapped by intermolecular reagents. Examples include reductive trapping with agents like tributylstannane (Bu₃SnH) or functionalization via atom transfer with reagents such as bromotrichloromethane (B165885) (BrCCl₃). researchgate.net

The versatility of these radical reactions makes N-alkoxythiazole-2(3H)-thione derivatives powerful tools in synthetic organic chemistry for complex molecule construction.

Tautomerism Studies in Thiazole-2(3H)-thiones

The phenomenon of tautomerism is a fundamental concept in organic chemistry, describing the dynamic equilibrium between two or more interconverting structural isomers. In the context of heterocyclic compounds containing an amide or thioamide functional group, prototropic tautomerism is particularly significant. For the class of compounds to which this compound belongs, the most relevant tautomeric relationship is the thione-thiol equilibrium. This equilibrium involves the migration of a proton from the nitrogen atom to the exocyclic sulfur atom, accompanied by a shift in the position of a double bond within the thiazole ring. This interconversion results in two distinct tautomeric forms: the thione form (a cyclic thioamide) and the thiol form (an aromatic mercaptoheterocycle). Understanding the position of this equilibrium is crucial as the predominant tautomer dictates the molecule's chemical reactivity, physical properties, and biological interactions. jocpr.comresearchgate.net

Investigation of Thione-Thiol Tautomerism Equilibrium

The equilibrium between the thione and thiol forms of thiazole-2(3H)-thiones has been the subject of extensive investigation using a variety of spectroscopic and computational methods. Overwhelming evidence from X-ray crystallography, Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-visible spectroscopy, supported by theoretical calculations, indicates that the equilibrium strongly favors the thione tautomer. acs.orgscience.govthieme-connect.de

In the solid state, X-ray diffraction studies on related compounds like 4-phenylthiazole-2(3H)-thione have unequivocally shown the molecule exists as the thione form. acs.org Analysis of bond lengths within the thiazole ring from crystallographic data confirms a distinct carbon-sulfur double bond (C=S) and a nitrogen-hydrogen single bond (N-H), which are characteristic of the thione structure. acs.org

Spectroscopic studies in solution further corroborate the predominance of the thione tautomer.

NMR Spectroscopy : 1H NMR spectra typically show a signal for the N-H proton, which can be exchanged with D2O, while the absence of a signal for an S-H proton points to the thione form. mdpi.com

IR Spectroscopy : The presence of a strong absorption band corresponding to the C=S stretching vibration and an N-H stretching band, coupled with the absence of an S-H stretching band, provides clear evidence for the thione structure. mdpi.com

UV-Vis Spectroscopy : This technique is particularly useful for studying tautomeric equilibria in solution. Thione tautomers are known to exhibit a characteristic absorption maximum (λmax) in the range of 300–400 nm, which is attributed to the n→π* electronic transition of the C=S chromophore. researchgate.net In contrast, the corresponding thiol tautomers typically absorb at wavelengths below 300 nm, corresponding to π→π* transitions in the aromatic ring system. researchgate.netnih.gov Experimental spectra for thiazole-2(3H)-thiones consistently show the absorption band characteristic of the thione form.

Computational studies, often employing Density Functional Theory (DFT), have provided a theoretical basis for these experimental observations. acs.orgscience.gov These calculations consistently find that the thione tautomer is thermodynamically more stable than the thiol tautomer, often by several kcal/mol, thus explaining its prevalence at equilibrium. acs.org

Influence of Substituents on Tautomeric Preferences and Equilibrium Positions

While the thione form is generally dominant for thiazole-2(3H)-thiones, the position of the tautomeric equilibrium can be influenced by the nature and position of substituents on the thiazole ring. numberanalytics.comnih.gov These substituent effects are primarily electronic and steric in nature. numberanalytics.comrsc.org

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the heterocyclic ring, thereby differentially stabilizing or destabilizing the thione and thiol tautomers. For this compound, the bromine atom at the C5 position is expected to exert a significant electronic influence. Bromine acts as an electron-withdrawing group through the inductive effect (-I) due to its high electronegativity, while simultaneously acting as a weak electron-donating group through resonance (+R) via its lone pairs. The net effect typically results in withdrawal of electron density from the ring, which could influence the acidity of the N-H proton and the relative stability of the two tautomeric forms.

Steric effects from bulky substituents can also shift the equilibrium. numberanalytics.comrsc.org Large groups may create steric strain that favors one tautomer over the other. However, for a bromine atom at the C5 position, steric hindrance is not expected to be a major determining factor.

Detailed experimental or computational studies specifically on the tautomerism of this compound are not widely available in the literature. However, based on the extensive research on the parent compound and other substituted analogs, it is strongly predicted that this compound exists predominantly in the thione form. The electron-withdrawing nature of the bromine atom is unlikely to be sufficient to overcome the inherent stability of the thione tautomer.

The following table summarizes the observed dominant tautomers for various substituted heterocyclic thiones, illustrating the general preference for the thione form across different substitution patterns.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the complete structural elucidation and advanced spectroscopic characterization of this compound is not sufficiently available to construct a thorough and scientifically accurate article as per the requested outline.

While the existence of the compound is documented, specific research findings containing its detailed analysis across all the requested spectroscopic methods could not be located. To generate the article with the required level of detail, accuracy, and inclusion of specific data tables, access to dedicated studies on this particular compound is necessary.

Therefore, it is not possible to provide the requested article on "Structural Elucidation and Advanced Spectroscopic Characterization of this compound" at this time, as fulfilling the requirements for each subsection with factual, detailed research findings is not feasible with the currently accessible information.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromothiazole 2 3h Thione

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized compound. By quantitatively determining the percentage composition of each element present in 5-Bromothiazole-2(3H)-thione, a direct comparison can be made with the theoretical values calculated from its molecular formula, C₃H₂BrNS₂. This comparison is a critical checkpoint for confirming the identity of the compound and providing an initial assessment of its purity.

The theoretical elemental composition of this compound is derived from the atomic weights of its constituent elements: carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S).

**Table 1: Theoretical Elemental Composition of this compound (C₃H₂BrNS₂) **

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01336.0318.38
HydrogenH1.0122.021.03
BromineBr79.90179.9040.74
NitrogenN14.01114.017.14
SulfurS32.07264.1432.71
Total 196.00 100.00

Experimentally, the elemental composition is determined through combustion analysis. A precisely weighed sample of this compound is combusted in a controlled environment, and the resulting gaseous products (such as CO₂, H₂O, and N₂) are quantitatively measured. The amounts of these products are then used to calculate the percentage of each element in the original sample. The bromine and sulfur content are typically determined by other specific analytical methods, such as ion chromatography or titration after combustion.

A high degree of correlation between the experimentally determined percentages and the theoretical values presented in Table 1 provides strong evidence for the correct synthesis of this compound and indicates a high level of purity. Significant deviations would suggest the presence of impurities or an incorrect molecular structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. Various chromatographic techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), are employed to assess the purity of this compound and to isolate it from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and versatile qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is commonly used. The choice of the mobile phase (solvent system) is crucial for achieving good separation. A mixture of a nonpolar solvent and a more polar solvent is typically employed, with the ratio adjusted to optimize the retention factor (Rƒ) of the compound. For brominated thiazoles, various solvent systems can be effective.

Table 2: Exemplary TLC Systems for the Analysis of Polar Heterocyclic Compounds

Stationary PhaseMobile Phase (Solvent System)Visualization Method
Silica Gel 60 F₂₅₄Ethyl acetate (B1210297) / Hexane (e.g., 1:1 v/v)UV light (254 nm)
Silica Gel 60 F₂₅₄Dichloromethane / Methanol (e.g., 95:5 v/v)UV light (254 nm)
Silica Gel 60 F₂₅₄Toluene / Acetone (e.g., 8:2 v/v)UV light (254 nm)

The appearance of a single spot on the TLC plate under various solvent systems is a strong indicator of the compound's purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique used to determine the purity of a compound with high resolution and sensitivity. For the analysis of this compound, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.

A typical HPLC method for a compound of this nature would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. A purity level of ≥97% is often required for research-grade chemicals. thomassci.com

Table 3: Illustrative HPLC Conditions for Thiazole (B1198619) Derivatives Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm or 280 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While the thione moiety might present challenges for direct GC analysis due to potential thermal decomposition, derivatization to a more volatile analogue can be employed. If the compound is sufficiently stable, a high-temperature capillary column with a suitable stationary phase (e.g., a polysiloxane) would be used. The sample is vaporized in an injector and carried through the column by an inert gas (e.g., helium or nitrogen). The separation occurs based on the compound's boiling point and its interaction with the stationary phase. Mass spectrometry (MS) is often coupled with GC (GC-MS) to provide structural information for each separated component, aiding in impurity identification.

The collective data from these elemental and chromatographic analyses provide a comprehensive and robust characterization of this compound, confirming its molecular formula and establishing a reliable purity profile, which are prerequisites for its use in further scientific investigation.

Computational and Theoretical Insights into this compound Remain Largely Unexplored

Theoretical investigations using methods such as Density Functional Theory (DFT) are powerful tools for understanding the fundamental properties of molecules. Such studies would typically provide valuable data on:

Electronic Structure and Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal insights into the molecule's reactivity, electron-donating and -accepting capabilities, and potential charge transfer interactions.

Spectroscopic Parameters: DFT calculations are often employed to predict vibrational frequencies (IR and Raman), as well as NMR chemical shifts, which can aid in the experimental characterization of the molecule.

Aromaticity: Various computational indices could be used to quantify the degree of aromaticity of the thiazole ring in this specific derivative, offering a deeper understanding of its stability and reactivity.

Tautomerism: The thiazole-2(3H)-thione core can exist in different tautomeric forms. Quantum chemical calculations would be essential to determine the relative energies and stability of these tautomers, predicting the predominant form in different environments.

Molecular Modeling: Simulations could provide information on the intermolecular interactions and condensed-phase behavior of this compound.

While computational studies on related thiazole and thiazolidine-2-thione structures exist, providing a general framework for how such analyses would be conducted, specific data for the 5-bromo substituted compound is absent from the public domain. The scientific community has yet to publish detailed theoretical examinations that would populate the specific subsections requested, such as DFT-based electronic structure analysis, prediction of spectroscopic parameters, assessment of aromaticity, or exploration of its tautomeric energy landscape.

Therefore, a detailed article with data tables and in-depth research findings as outlined in the user's request cannot be generated at this time due to the lack of available primary research literature on the computational chemistry of this compound.

Computational Chemistry and Theoretical Studies of 5 Bromothiazole 2 3h Thione

Molecular Modeling and Simulation

Conformational Analysis and Preferred Geometries

The conformational analysis of 5-Bromothiazole-2(3H)-thione focuses on determining the most stable three-dimensional arrangement of its atoms. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is the core of this molecule. In related heterocyclic systems like 1,3,4-thiadiazole-2-thione, the ring unit is observed to be essentially planar. nih.gov This planarity is a key feature of the preferred geometry.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to optimize the geometry of this compound and determine its most stable conformer. These calculations would typically confirm the planarity of the thiazole ring and provide precise values for its geometric parameters.

Table 1: Representative Geometric Parameters for a Related Thiadiazole Thione Ring System

ParameterBond Length (Å)Bond Angle (°)
S1—C91.741
S1—C81.752
S2—C91.663
C9—S1—C889.5
N2—C8—S1113.1
N3—C9—S1112.9
Data derived from a related structure: 5-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]-1,3,4-thiadiazole-2(3H)-thione. nih.gov

Establishment of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. The primary goal of developing a QSRR for this compound and its derivatives would be to predict their reactivity in various chemical transformations without the need for extensive experimental work. chemrxiv.org

The development of a QSRR model involves several key steps:

Data Set Compilation: A series of structurally related thiazole derivatives with experimentally determined reactivity data is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the observed reactivity. chemrxiv.org

Model Validation: The predictive power of the QSRR model is assessed using internal and external validation techniques.

For thiazole-2(3H)-thione derivatives, descriptors could include parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges on the sulfur and nitrogen atoms. A successful QSRR model could predict reaction rates or equilibrium constants for reactions involving this class of compounds. For example, a study on 1,3,4-thiadiazol-2(3H)-ones established a quantitative relationship between their structural features and their inhibitory activity against human protoporphyrinogen (B1215707) oxidase, demonstrating the utility of such models. nih.gov

Molecular Docking Studies in the Context of Target Interactions (General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com In the context of this compound, molecular docking studies are instrumental in understanding its potential interactions with biological macromolecules, such as proteins or enzymes, which may be therapeutic targets.

The general principles of molecular docking studies involving thiazole derivatives typically include the following steps:

Target and Ligand Preparation: A three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). nih.govbiointerfaceresearch.com The structure of the ligand, in this case, this compound, is generated and optimized.

Binding Site Identification: The active site or binding pocket of the target protein is identified. This is the region where the ligand is expected to bind.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site. wjarr.com

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode. wjarr.com The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed. nih.gov

Molecular docking studies on various thiazole-containing compounds have revealed their potential to interact with a range of biological targets. nih.govnih.gov For this compound, the bromine atom, the thione sulfur, and the nitrogen and sulfur atoms within the thiazole ring are all potential sites for interaction with amino acid residues in a protein's active site. The results of such studies can guide the design of new derivatives with improved binding affinity and selectivity.

Derivatives and Analogues of 5 Bromothiazole 2 3h Thione: Synthesis and Structure Property Relationships

Synthesis of Substituted Thiazole-2(3H)-thione Derivatives

The synthesis of derivatives based on the thiazole-2(3H)-thione core involves targeted modifications at various positions of the heterocyclic ring. These modifications are crucial for tuning the molecule's steric and electronic properties. The primary sites for substitution are the carbon atoms of the thiazole (B1198619) ring (C-4 and C-5) and the nitrogen atom (N-3).

Chemical Modifications at the Thiazole Ring Positions (e.g., C-4 and C-5)

The thiazole ring exhibits distinct reactivity at its carbon positions, which guides synthetic strategies. Molecular orbital calculations have predicted the order of susceptibility to electrophilic attack as C-5 > C-2 > C-4, while the order for nucleophilic attack is C-2 > C-5 > C-4. This inherent reactivity profile is fundamental to planning chemical modifications.

A common method for introducing substituents at the C-4 position is the reaction of α-haloketones with dithiocarbamates. For instance, new 1,3-thiazole-2(3H)-thiones bearing bulky groups like a 1,1,3-trisubstituted cyclobutane (B1203170) ring at C-4 have been synthesized by reacting potassium salts of dithiocarbamates with 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethan-1-one in ethanol. This approach demonstrates the utility of the Hantzsch thiazole synthesis and its variations for creating C-4 functionalized derivatives.

Further modifications can be achieved on pre-functionalized thiazole rings. For example, 4-amino-5-ethoxycarbonyl-thiazole-2-thione can serve as a versatile intermediate. Its amino group can react with phenylisothiocyanate, and subsequent treatment with reagents like monochloroacetic acid or malonic acid can lead to the formation of more complex thiazolidinone or barbituric acid-like derivatives fused or attached at the C-4/N-amino position. Similarly, the synthesis of 4-amino-5-substituted thiazole-2(3H)-thiones provides another avenue for diversification at these positions.

Elucidation of N-Substitution Patterns and Their Effects

The nitrogen atom at the 3-position of the thiazole-2(3H)-thione ring is a key site for introducing a wide array of substituents, which can significantly alter the molecule's physical properties, such as solubility and melting point. The tautomeric nature of the ring system facilitates reactions like Michael or Mannich additions to produce N-substituted derivatives.

The Mannich reaction is a particularly effective method for introducing aminomethyl groups onto the nitrogen atom. This reaction typically involves the parent thione, formaldehyde, and a primary or secondary amine. For example, 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives have been synthesized using this method, starting from 2-mercaptobenzothiazole. The introduction of different amine moieties, such as piperazine (B1678402) or morpholine, allows for systematic variation of the N-substituent. These substitutions have a direct impact on the compounds' physical characteristics, as evidenced by their distinct melting points.

CompoundN-SubstituentYield (%)Melting Point (°C)
1 4-(p-tolyl)piperazin-1-yl)methyl74215
2 4-(4-methoxyphenyl)piperazin-1-yl)methyl70252
3 4-(m-tolyl)piperazin-1-yl)methyl70190
Data derived from the synthesis of N-substituted 6-benzoylbenzo[d]thiazole-2(3H)-thiones.

Fused Thiazole Systems Incorporating the Thione Moiety

Fusing the thiazole-2(3H)-thione core with other ring systems creates rigid, polycyclic structures with unique properties. These annulated systems often exhibit altered electronic distributions and conformational constraints compared to their monocyclic precursors.

Synthesis and Characteristics of Benzothiazole-2(3H)-thiones

Benzothiazole-2(3H)-thiones represent a widely studied class of fused thiazoles where a benzene (B151609) ring is annulated to the thiazole core. The most common synthetic route involves the condensation of 2-aminothiophenol (B119425) with reagents like carbon disulfide or its equivalents. This method provides a direct and efficient pathway to the core benzothiazole (B30560) structure.

The fusion of the benzene ring significantly influences the electronic properties of the thiazole-thione moiety. The resulting bicyclic system is planar, and the aromatic benzene ring participates in conjugation with the thiazole ring. This extended π-system is reflected in the compound's spectroscopic properties. For instance, in the ¹H-NMR spectra of 2-((5-Methoxybenzothiazol-2-yl)thio)-N'-(substituted-methylene)acetohydrazide derivatives, the protons of the fused benzene ring typically appear in the aromatic region (δ 6.9-7.9 ppm). In the ¹³C-NMR spectra, the carbon atoms of the fused system show characteristic signals reflecting their electronic environment. The thione (C=S) group typically exhibits a characteristic absorption band in the infrared (IR) spectrum.

Exploration of Thiopyrano[2,3-d]thiazoles and Other Annulated Heterocyclic Systems

Thiopyrano[2,3-d]thiazoles are another important class of fused systems, characterized by the annulation of a thiopyran ring to the thiazole core. A powerful synthetic tool for constructing these systems is the hetero-Diels-Alder reaction. This [4+2] cycloaddition typically involves the reaction of 5-arylidene-4-thioxo-2-thiazolidinones, acting as heterodienes, with various dienophiles. For example, novel 11-substituted 3,11-dihydro-2H-benzothiochromeno[2,3-d]-thiazole-2,5,10-triones were synthesized in good yields (75–90%) via the reaction of 5-arylidene-4-thioxo-2-thiazolidinones with 1,4-naphthoquinone.

Alternative synthetic routes include Michael addition reactions. The reaction of thiazolidinone derivatives with α-cinnamonitriles can yield pyrano[2,3-d]thiazoles, and similar strategies can be applied to their thio-analogues. These reactions often proceed through the formation of a Michael adduct, which subsequently undergoes cyclization.

The resulting fused structures are complex and conformationally restricted. Spectroscopic analysis is crucial for their characterization. In the ¹H-NMR spectra of the aforementioned benzothiochromeno[2,3-d]-thiazole-2,5,10-triones, the proton at the 11-position appears as a distinct singlet in the downfield region (δ 5.40–5.75 ppm) due to the deshielding effect of the adjacent carbonyl group.

Structure-Reactivity and Structure-Property Relationships (Excluding Biological Outcomes)

The chemical structure of thiazole-2(3H)-thione derivatives dictates their reactivity and physical properties. Modifications at the N-3, C-4, and C-5 positions, as well as the creation of fused ring systems, systematically alter the electronic and steric characteristics of the molecule.

The introduction of substituents on the thiazole ring modifies its inherent reactivity. Electron-withdrawing groups, for example, can decrease the electron density of the ring, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. The substitution pattern also influences the acidity of the N-H proton, affecting its reactivity in N-substitution reactions.

These structural changes are directly observable through spectroscopic methods. In the FTIR spectrum of 2,3,4-trisubstituted thiazoles, characteristic peaks for hydrazo-NH stretching (around 3286 cm⁻¹), aromatic C-H stretching (around 3085 cm⁻¹), aliphatic C-H stretching (around 2978 cm⁻¹), and C=N/C=C stretching (around 1609 and 1548 cm⁻¹) can be identified. The precise position of these peaks can shift depending on the nature of the substituents. Similarly, ¹H-NMR and ¹³C-NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. For instance, replacing a benzyl (B1604629) group with a phenyl group and a 2,4-dinitrophenyl group with a 4-methyl-benzenesulfonyl group on a thiazole scaffold leads to predictable changes in the NMR spectrum, such as the appearance of characteristic signals for a 1,4-disubstituted benzene ring.

The formation of fused systems, such as benzothiazoles or thiopyranothiazoles, introduces significant structural rigidity. This planarity and the extended π-conjugation affect the molecule's properties, including its UV-Vis absorption characteristics and thermal stability. The steric hindrance imposed by bulky substituents or fused rings can also direct the regioselectivity of subsequent chemical reactions by blocking certain reactive sites.

Compound ClassSynthetic MethodKey Structural FeatureImpact on Properties
C-4 Substituted Thiazole-2(3H)-thionesHantzsch SynthesisSubstituent at C-4Alters steric hindrance and electronic density at C-4/C-5.
N-Substituted Thiazole-2(3H)-thionesMannich ReactionAminomethyl group at N-3Modifies solubility and melting point; removes acidic N-H proton.
Benzothiazole-2(3H)-thionesCondensation of 2-aminothiophenolFused benzene ringCreates a planar, rigid structure with an extended π-system.
Thiopyrano[2,3-d]thiazolesHetero-Diels-AlderFused thiopyran ringForms a complex, polycyclic system with defined stereochemistry.

Influence of Electronic Effects of Substituents on Chemical Properties

The chemical properties of a substituted 5-Bromothiazole-2(3H)-thione would be significantly modulated by the electronic nature of substituents introduced at various positions on the thiazole ring. The interplay of inductive and resonance effects would alter the electron density distribution within the molecule, thereby influencing its reactivity, acidity/basicity, and spectroscopic characteristics.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would be expected to decrease the electron density on the thiazole ring. This would render the ring more susceptible to nucleophilic attack and would increase the acidity of the N-H proton in the thione tautomer. Conversely, electron-donating groups (EDGs), such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups, would increase the electron density, enhancing the ring's reactivity towards electrophiles and decreasing the acidity of the N-H proton.

A systematic study would typically involve the synthesis of a series of derivatives with substituents of varying electronic character, followed by the quantification of their effects on a measurable property, such as the rate of a specific reaction or the pKa of the N-H proton. The data could then be analyzed using a Hammett plot to correlate the substituent's electronic parameter (σ) with the observed property. Unfortunately, no such studies have been found for this compound.

Hypothetical Data Table on Electronic Effects:

The following table is a hypothetical representation of data that would be generated from relevant research, which is currently unavailable. The values are for illustrative purposes only and are not based on experimental data.

Substituent (at C4)Hammett Constant (σp)Predicted pKaPredicted Reaction Rate (log k/k₀)
-NO₂0.78LowerHigher
-CN0.66LowerHigher
-Br0.23Slightly LowerSlightly Higher
-H0.00ReferenceReference
-CH₃-0.17HigherLower
-OCH₃-0.27HigherLower
-NH₂-0.66Much HigherMuch Lower

Analysis of Steric Hindrance Effects on Molecular Conformation and Reactivity

Steric hindrance, arising from the spatial bulk of substituents, would play a crucial role in dictating the molecular conformation and reactivity of this compound derivatives. Bulky substituents, particularly those adjacent to reactive centers, could impede the approach of reagents, thereby slowing down reaction rates.

Furthermore, steric interactions can influence the preferred conformation of the molecule, including the planarity of the ring and the orientation of substituents. For instance, a large substituent at the C4 position could sterically interact with the bromine atom at the C5 position, potentially causing some distortion of the thiazole ring. Such conformational changes can, in turn, affect the molecule's electronic properties and biological activity.

The quantitative analysis of steric effects is often accomplished using the Taft equation, which separates steric (Es) and electronic (σ*) parameters. This would require a carefully designed set of experiments with derivatives bearing substituents of varying sizes but similar electronic properties. X-ray crystallographic studies would be invaluable in providing direct evidence of conformational changes induced by sterically demanding groups. However, the necessary experimental data and crystallographic structures for this compound derivatives are not available in the literature.

Hypothetical Data Table on Steric Effects:

The following table is a hypothetical representation of data that would be generated from relevant research, which is currently unavailable. The values are for illustrative purposes only and are not based on experimental data.

Substituent (at C4)Taft Steric Parameter (Es)Predicted Relative Reaction RatePredicted Dihedral Angle (Br-C5-C4-Substituent)
-H1.241.00N/A
-CH₃0.000.85~180°
-CH₂CH₃-0.070.70~175°
-CH(CH₃)₂-0.470.40~160°
-C(CH₃)₃-1.540.10~150°

In Vitro Biological Activity Research and Mechanistic Insights Excluding Clinical Human Trial Data

Antimicrobial Activity Studies in Laboratory Models

Thiazole-containing compounds are a cornerstone in the development of antimicrobial agents. The thiazole (B1198619) ring is a key component of many clinically used antibiotics. Research into derivatives of thiazole-2(3H)-thione has indicated potential antimicrobial properties. For instance, some studies have shown that certain thiazole-2(3H)-thione derivatives exhibit moderate growth inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as well as some fungi.

The mechanisms through which thiazole derivatives exert their antibacterial effects are diverse. A common mode of action involves the inhibition of essential bacterial enzymes. For example, some thiazole compounds have been found to interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication. Others may disrupt the bacterial cell wall or membrane integrity, leading to cell lysis. However, specific studies elucidating the antibacterial mechanism of 5-Bromothiazole-2(3H)-thione are currently unavailable.

The antifungal activity of thiazole derivatives is often attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Disruption of this pathway compromises the membrane's integrity and function, ultimately leading to fungal cell death. While this is a common mechanism for azole antifungals, it has not been specifically demonstrated for this compound.

Antiprotozoal and Antiparasitic Activity Investigations

The thiazole scaffold has been explored for its potential against various protozoa and parasites. For example, 5-nitro-2-aminothiazole derivatives have been evaluated as antitrypanosomatid agents, showing activity against Trypanosoma cruzi and Leishmania donovani. The mechanism of action for such nitro-containing compounds often involves bioreductive activation to generate reactive nitrogen species that are toxic to the parasite. There is no available research on the antiprotozoal or antiparasitic activity of this compound.

Anticancer Activity Research Using Cell Line Models

The anticancer potential of thiazole derivatives is an active area of research. Numerous studies have demonstrated the cytotoxic effects of various thiazole-containing compounds against a range of cancer cell lines.

Derivatives of 2-aminothiazole (B372263), which are structurally related to the target compound, have shown cytotoxic effects against various cancer cell lines. For instance, 5-bromo-2-amino-1,3-thiazoles have been investigated for their potential as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression. However, specific data on the cytotoxicity and cell proliferation inhibition of this compound in cancer cell lines has not been reported.

The anticancer mechanisms of thiazole derivatives are often linked to the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. Kinases are a common target, and some thiazole-containing drugs, like dasatinib, are potent kinase inhibitors. As mentioned, monoacylglycerol lipase (MAGL) is another enzyme target for which certain brominated thiazole derivatives have shown inhibitory potential. The specific enzyme targets and inhibitory mechanisms of this compound in the context of cancer remain to be elucidated.

Analysis of Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. While direct studies on this compound are not extensively available, research on similar thiazole-containing compounds suggests potential pathways. For instance, derivatives of 4-thiazolidinone have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. mdpi.com This involves the reduction of mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com Furthermore, some of these compounds can influence the expression of key apoptotic proteins such as p53, cytochrome C, and Bax, and enhance the generation of reactive oxygen species (ROS), suggesting a multi-faceted approach to inducing cancer cell death. mdpi.com Another related compound, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, has been demonstrated to induce apoptosis in human bladder cancer cells via a mitochondria-dependent signaling pathway. nih.govnih.govscispace.com This involves the activation of caspases, increased ROS production, DNA damage, and altered expression of cell cycle and apoptotic regulatory proteins. nih.govscispace.com

Research into Tubulin Polymerization Inhibition

Tubulin polymerization is a critical process in cell division, and its inhibition is a validated strategy in cancer therapy. Although direct evidence for this compound as a tubulin polymerization inhibitor is lacking, the broader class of thiazole derivatives has shown significant promise in this area. For example, certain thiazole-2(3H)-thione derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety have been synthesized and evaluated as tubulin polymerization inhibitors. researchgate.net Similarly, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates have been designed to target the colchicine binding site of tubulin, leading to G2/M phase cell cycle arrest and apoptosis. johnshopkins.edu These findings suggest that the thiazole scaffold, a core component of this compound, is a viable pharmacophore for the development of novel tubulin polymerization inhibitors.

Anti-inflammatory Activity Studies in In Vitro Systems

The anti-inflammatory potential of thiazole derivatives has been explored in various in vitro models. Studies on thiazoline-2-thione derivatives have demonstrated their ability to inhibit the denaturation of bovine serum albumin (BSA), a key indicator of anti-inflammatory activity. mdpi.com This suggests a potential mechanism of stabilizing proteins and preventing the inflammatory cascade. Furthermore, 5-thiazol-based thiazolidinone derivatives have been identified as selective cyclooxygenase-1 (COX-1) inhibitors, an important target for anti-inflammatory drugs. nih.gov The anti-inflammatory and anti-ulcer activities of other fused thiazole derivatives have also been reported, highlighting the therapeutic potential of this class of compounds in inflammatory conditions. nih.gov

Comprehensive Mechanistic Elucidation of Bioactivity at the Cellular and Molecular Level

A comprehensive understanding of the bioactivity of this compound at the cellular and molecular level is still developing. However, based on the research into its structural analogs, a few key mechanistic themes emerge. The thiazole ring appears to be a versatile scaffold that can be modified to interact with a variety of biological targets.

For its potential anticancer effects, the mechanisms likely involve the induction of apoptosis through mitochondrial-dependent pathways, modulation of key cell cycle and apoptotic proteins, and the generation of reactive oxygen species. The inhibition of tubulin polymerization represents another plausible anticancer mechanism.

In the context of anti-inflammatory activity, the inhibition of protein denaturation and cyclooxygenase enzymes are potential modes of action. The antioxidant effects observed in related compounds are likely due to their ability to scavenge free radicals.

Future research should focus on elucidating the specific molecular targets of this compound and how its unique bromine substitution influences its biological activity and mechanistic pathways.

Applications in Organic Synthesis and Materials Science Excluding Commercial Product Details

Role as Versatile Synthetic Intermediates and Key Building Blocks in Organic Synthesis

Thiazole-2(3H)-thiones are recognized as valuable intermediates in the synthesis of more complex molecules. The presence of the thione group and the bromine atom in 5-Bromothiazole-2(3H)-thione offers dual functionality. The thiazole (B1198619) ring itself is a key structural motif in many biologically active compounds.

The bromine atom at the 5-position is a particularly useful handle for introducing a variety of substituents through cross-coupling reactions. For instance, similar brominated thiazole derivatives are known to participate in Suzuki and Stille couplings, allowing for the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, or alkyl groups. This functionalization is crucial for building molecular complexity and accessing a diverse range of derivatives.

The thione group can undergo various reactions, including alkylation at the sulfur atom to form S-substituted derivatives. These S-alkylated products can then serve as precursors for further transformations. Additionally, the nitrogen atom of the thiazole ring can be a site for N-alkylation, leading to the formation of thiazolium salts, which are known to be precursors for N-heterocyclic carbenes.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

Reaction TypeReagents and Conditions (Illustrative)Product Type
Suzuki CouplingArylboronic acid, Pd catalyst, base5-Aryl-thiazole-2(3H)-thione
Stille CouplingOrganostannane, Pd catalyst5-Substituted-thiazole-2(3H)-thione
S-AlkylationAlkyl halide, base2-(Alkylthio)-5-bromothiazole
N-AlkylationAlkyl halide5-Bromo-3-alkylthiazol-2(3H)-one-3-ium salt

Precursors for the Construction of Diverse and Advanced Heterocyclic Systems

This compound can serve as a foundational molecule for the synthesis of more elaborate and fused heterocyclic systems. The reactive sites on the molecule allow for annulation reactions, where additional rings are built onto the existing thiazole framework.

For example, the reaction of the thione group with bifunctional electrophiles can lead to the formation of fused thiazolo[3,2-a]pyrimidine or similar condensed heterocyclic systems. The bromine atom can be utilized to direct ring-closing reactions or to be substituted by a group that then participates in a cyclization step. The synthesis of such fused systems is of significant interest as they often exhibit unique photophysical or biological properties. While specific examples involving this compound are scarce, the general reactivity patterns of related thiazole derivatives support this potential application. For instance, reactions of dihydropyrimidine-thiones with α-bromoacetone are known to yield thiazolo[3,2-a]pyrimidines, suggesting a pathway for similar transformations with this compound derivatives. researchgate.net

Potential Applications in Polymer Chemistry and Dye Synthesis (if applicable from academic literature)

While direct applications of this compound in polymer chemistry and dye synthesis are not prominently reported, the structural motifs present in the molecule are relevant to these fields. Thiazole-containing polymers are known for their potential in electronic applications, such as in organic solar cells. The ability to functionalize the 5-position of the thiazole ring through cross-coupling reactions could allow for the incorporation of this unit into polymer backbones.

In the context of dye synthesis, the thiazole ring is a component of some azo dyes. The bromine atom could be a site for modification to tune the electronic properties and, consequently, the color of a potential dye molecule. For example, 2-aminothiazole (B372263) derivatives have been used as intermediates in the synthesis of various dyes. nih.gov Although this compound is not an aminothiazole, its functional handles could potentially be converted to groups suitable for dye synthesis.

Development of Chemical Probes and Specialized Reagents for Research Purposes

The development of chemical probes often relies on molecules with specific reactive groups that can be used for bioconjugation or for detecting specific analytes. The reactivity of the bromine atom in this compound makes it a potential candidate for the development of such probes. For instance, it could be functionalized with a linker and a reporter group (e.g., a fluorophore or a biotin (B1667282) tag).

Furthermore, the thiazole-2(3H)-thione scaffold itself has been explored in the context of medicinal chemistry. The development of derivatives of this compound could lead to specialized reagents for screening biological targets. While this application is speculative without direct research, the general interest in thiazole derivatives in drug discovery suggests this as a potential avenue for future investigation. For example, various 2-halothiazole derivatives have been synthesized as ligands for receptors in the brain, indicating the utility of this class of compounds in developing research tools for neuroscience. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromothiazole-2(3H)-thione, and how can purity be optimized?

  • Methodology :

  • Bromination of precursor thiones : React 2(3H)-thione derivatives with N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) under inert atmosphere (e.g., argon). Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via melting point analysis and ¹H/¹³C NMR .
    • Key considerations : Avoid excess brominating agents to prevent di-substitution; optimize reaction temperature (typically 60–80°C) to balance yield and selectivity .

Q. How can structural elucidation of this compound be performed experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated acetonitrile solution. Refine data using SHELXL . Example parameters: Monoclinic system (space group P21), with bond angles and lengths matching thione tautomers (e.g., C–S bond: ~1.68 Å; Br–C distance: ~1.89 Å) .
  • Spectroscopic techniques : Use FT-IR to confirm C=S stretching (~1200 cm⁻¹) and UV-Vis for solvatochromic behavior analysis .
    • Data validation : Cross-reference experimental results with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Thione-to-thiol tautomerism : Characterize tautomeric equilibrium via ¹H NMR in DMSO-d₆ (thiol proton at ~3.5 ppm) or DFT calculations .
  • Substitution at bromine : React with amines (e.g., piperidine) in THF to form thiazole-amine adducts. Monitor via LC-MS and isolate products via precipitation .
    • Key findings : Bromine’s electrophilicity is enhanced by electron-withdrawing thione group, enabling SNAr reactions at mild conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in tautomeric stability under solvent effects?

  • Methodology :

  • Solvent-assisted DFT studies : Use polarizable continuum models (PCM) to simulate solvent effects (e.g., DMSO vs. chloroform). Compare Gibbs free energy differences between thione and thiol tautomers .
  • Experimental validation : Perform variable-temperature NMR in deuterated solvents to observe tautomer ratios. Correlate with computed ΔG values .
    • Example : In DMSO, thione form dominates (ΔG = +2.1 kcal/mol), while in chloroform, thiol form is stabilized due to reduced polarity .

Q. What strategies mitigate challenges in coordinating this compound with transition metals?

  • Methodology :

  • Pd(II) complex synthesis : React with [PdCl₂(phen)] in ethanol/water (1:1) at 50°C. Characterize via FT-IR (shift in C=S stretch to ~1150 cm⁻¹) and cyclic voltammetry (redox peaks at −0.3 V vs. Ag/AgCl) .
  • Stability analysis : Study hydrolysis kinetics in aqueous solution using UV-Vis spectroscopy. Adjust pH to 6–7 to prevent ligand dissociation .
    • Key insight : The thione sulfur acts as a soft Lewis base, favoring coordination with soft acids like Pd(II) over harder metals .

Q. How can bioactivity studies differentiate between direct enzyme inhibition and off-target effects?

  • Methodology :

  • Kinase inhibition assays : Screen against Glycogen Synthase Kinase-3β (GSK-3β) using ATP-coupled assays. Compare IC₅₀ values with known inhibitors (e.g., TDZD-8) .
  • Off-target profiling : Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .
    • Data interpretation : A low IC₅₀ (e.g., 1.2 μM) with selective ABPP binding suggests direct inhibition; broad ABPP hits indicate off-target activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.